![molecular formula C10H6F3NO3 B13661837 Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13661837.png)
Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is known for its significant biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions . The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate typically involves cyclization reactions. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave irradiation to reduce reaction times and improve yields . The reaction conditions often include temperatures around 110°C and the use of catalysts like 18-crown-6 and potassium carbonate .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This can be used to modify the isoxazole ring or other parts of the molecule.
Substitution: Common in organic synthesis, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups like halides or alkyl groups .
Aplicaciones Científicas De Investigación
Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances its ability to bind to biological targets, increasing its efficacy . The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Isoxazole: The parent compound, known for its wide range of biological activities.
Trifluoromethylisoxazole: Similar in structure but with different substitution patterns.
Benzo[c]isoxazole: Another related compound with a fused benzene ring.
Uniqueness: Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate is unique due to the presence of both the trifluoromethyl group and the isoxazole ring, which together enhance its chemical stability and biological activity . This combination makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C10H6F3NO3 |
|---|---|
Peso molecular |
245.15 g/mol |
Nombre IUPAC |
methyl 6-(trifluoromethyl)-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C10H6F3NO3/c1-16-9(15)8-6-3-2-5(10(11,12)13)4-7(6)14-17-8/h2-4H,1H3 |
Clave InChI |
GAUCCGAGLUSSDM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C=CC(=CC2=NO1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


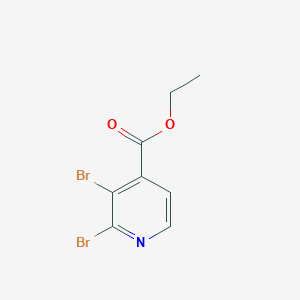
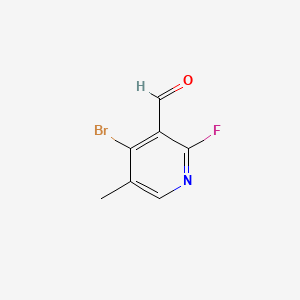
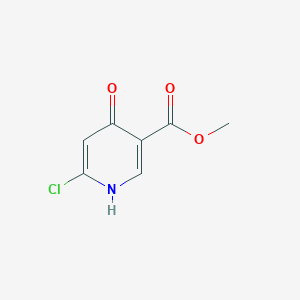
![6-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13661783.png)
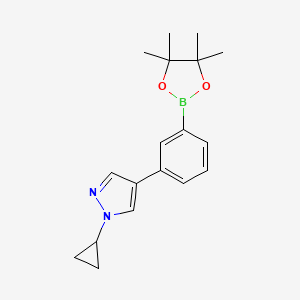
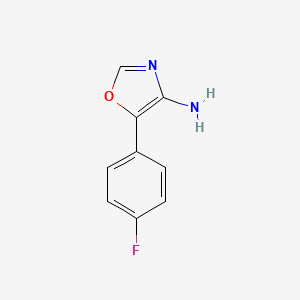

![5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13661804.png)
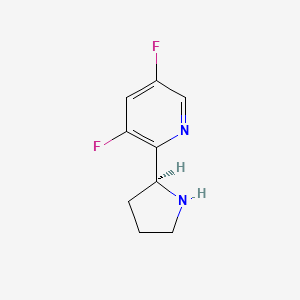
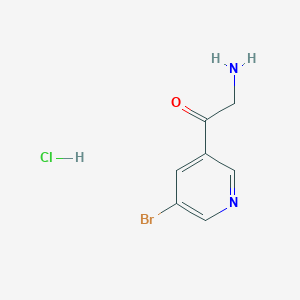
![7-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13661831.png)
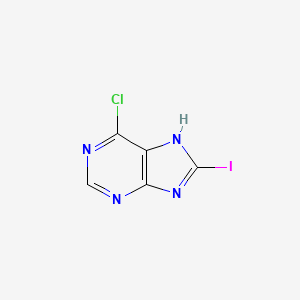
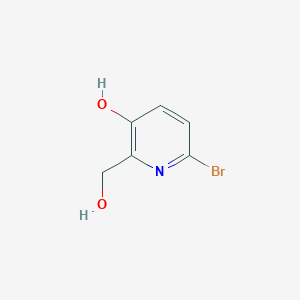
![7-Bromo-6-methoxybenzo[d]thiazole](/img/structure/B13661855.png)
